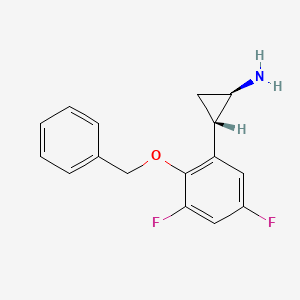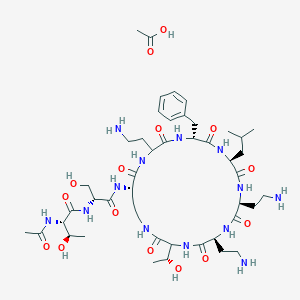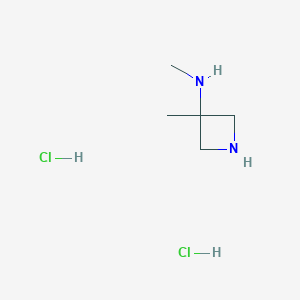
(S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine is a derivative of glycine, an amino acid, where the glycine molecule is modified with a tetrahydro-2H-pyran ring and protected by a fluorenylmethyloxycarbonyl (Fmoc) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine typically involves the following steps:
Formation of the tetrahydro-2H-pyran ring: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or cerium ammonium nitrate.
Introduction of the glycine moiety: The glycine derivative can be synthesized by reacting the tetrahydro-2H-pyran with glycine or its derivatives under suitable conditions.
Fmoc protection: The final step involves protecting the amino group of the glycine derivative with the Fmoc group, typically using Fmoc-Cl in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine can undergo various chemical reactions, including:
Oxidation: The tetrahydro-2H-pyran ring can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrahydro-2H-pyran ring to more saturated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce more saturated derivatives of the tetrahydro-2H-pyran ring.
Wissenschaftliche Forschungsanwendungen
(S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in various synthetic pathways.
Wirkmechanismus
The mechanism of action of (S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydro-2H-pyran ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran derivatives: Compounds like tetrahydropyran-4-carboxylic acid and tetrahydropyran-4-amine share structural similarities with (S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine.
Fmoc-protected amino acids: Other Fmoc-protected amino acids, such as Fmoc-phenylalanine and Fmoc-tryptophan, are used in peptide synthesis and share the Fmoc protection group.
Uniqueness
This compound is unique due to the combination of the tetrahydro-2H-pyran ring and the Fmoc protection group. This combination provides distinct chemical properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)20(14-9-11-27-12-10-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRMJMFKNFPDFJ-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B8095255.png)


![1-((2,4-Dimethylthiazol-5-yl)methyl)-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8095281.png)
![[(1R,3Z,5R,7S,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8095303.png)

![3-Bromo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole hydrochloride](/img/structure/B8095310.png)


![2,4,7-Trichloropyrido[3,2-D]pyrimidine](/img/structure/B8095326.png)

![4-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B8095342.png)
![7-chloro-2-methyl-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B8095346.png)
